8-HydroxyCP-47497 is derived from the modification of the cannabinoid structure, specifically through the addition of a hydroxyl group at the eighth position of the cyclohexene ring. This modification alters its interaction with cannabinoid receptors, which are part of the endocannabinoid system involved in various physiological processes. The compound is classified under synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants.
The synthesis of 8-HydroxyCP-47497 typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route can be outlined as follows:
These methods require careful control of reaction conditions to optimize yield and purity while minimizing side reactions.
The molecular structure of 8-HydroxyCP-47497 can be described by its chemical formula . The key features include:
The three-dimensional conformation plays a crucial role in its biological activity, influencing how effectively it binds to cannabinoid receptors.
8-HydroxyCP-47497 can participate in several chemical reactions, particularly those involving functional group transformations:
These reactions are significant for developing derivatives with improved therapeutic profiles.
The mechanism of action for 8-HydroxyCP-47497 primarily involves its interaction with cannabinoid receptors, specifically:
The binding affinity and efficacy at these receptors determine its pharmacological profile, influencing pain perception, mood regulation, and inflammation response.
The physical properties of 8-HydroxyCP-47497 include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
8-HydroxyCP-47497 has several potential applications in scientific research:
These applications highlight its significance in pharmacological research aimed at developing new therapeutic agents targeting the endocannabinoid system.
8-Hydroxy CP-47497 (C₂₂H₃₆O₃; CID 139594522) is a hydroxylated metabolite of the synthetic cannabinoid agonist CP-47,497 [1] [3]. Its core structure retains the bicyclic cyclohexanol phenolic ring system characteristic of non-classical cannabinoids, with an additional hydroxyl group at the C8 position of the dimethylheptyl side chain [3] [6]. This modification increases polarity compared to the parent compound CP-47,497 (C₂₁H₃₄O₂) [3]. The compound exists as stereoisomers due to chiral centers in the cyclohexanol ring, typically referenced as (1S,3R) and (1R,3S) configurations [3].
Table 1: Structural Features of Cannabinoid Classes
Class | Core Structure | Representative Compounds | Key Feature vs. 8-Hydroxy CP-47,497 |
---|---|---|---|
Classical | Tricyclic terpenoid | Δ⁹-THC, Cannabinol | Lacks phenolic ring + alkyl chain |
Non-classical | Bicyclic phenol | CP-47,497, CP-55,940 | Shared bicyclic core |
Aminoalkylindoles | Indole-3-carboxylate | WIN 55,212-2, JWH-018 | Nitrogen-containing heterocycle |
Eicosanoids | Polyunsaturated fatty acid | Anandamide, 2-AG | Endogenous ligand structure |
This structural class—defined by the absence of a pyran ring and a phenol group linked to a hydrophobic side chain—optimizes binding to cannabinoid receptors through three-point pharmacophore recognition: phenolic hydroxyl (hydrogen bonding), cyclohexanol oxygen (hydrogen bonding), and lipophilic side chain (van der Waals interactions) [4] [6]. The C8 hydroxylation in 8-Hydroxy CP-47497 introduces a potential site for phase II metabolism (glucuronidation/sulfation), influencing its pharmacokinetic behavior [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2